Home > Products > Screening Compounds P83135 > ABT-102 (HCl salt)
ABT-102 (HCl salt) -

ABT-102 (HCl salt)

Catalog Number: EVT-12647655
CAS Number:
Molecular Formula: C22H26ClN3O
Molecular Weight: 383.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ABT-102, also known as the hydrochloride salt of a selective transient receptor potential vanilloid 1 antagonist, has garnered attention in pharmacological research for its potential therapeutic applications, particularly in pain management. This compound functions by inhibiting the activity of the transient receptor potential vanilloid 1 channel, which is implicated in pain signaling pathways. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Source and Classification

ABT-102 is classified as a synthetic organic compound and falls under the category of small molecule pharmaceuticals. It is primarily developed for its analgesic properties and is being investigated for use in treating various pain-related conditions. The compound's development has been documented in several pharmacological studies, highlighting its efficacy and safety profiles in clinical settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of ABT-102 typically involves multiple steps to ensure high purity and yield. The synthesis can be summarized as follows:

  1. Initial Reaction: The synthesis often begins with the formation of a key intermediate through nucleophilic substitution reactions involving piperazine derivatives.
  2. Formation of Hydrochloride Salt: The hydrochloride salt is generated by reacting the free base form of ABT-102 with hydrochloric acid, enhancing its solubility.
  3. Purification: The product is purified through crystallization techniques to isolate the desired hydrochloride salt from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of ABT-102 can be represented as follows:

  • Molecular Formula: C12_{12}H15_{15}ClN2_2
  • Molecular Weight: Approximately 232.71 g/mol
  • Structural Features: The compound includes a piperazine ring, which is essential for its biological activity, along with various substituents that contribute to its selectivity for the transient receptor potential vanilloid 1 channel.

The three-dimensional conformation of ABT-102 allows it to effectively bind to its target receptor, which is critical for its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

ABT-102 undergoes various chemical reactions during its synthesis and potential degradation pathways:

  1. Nucleophilic Substitution: Key to forming the piperazine ring structure.
  2. Acid-Base Reactions: Formation of the hydrochloride salt involves an acid-base neutralization reaction.
  3. Stability Studies: Research indicates that ABT-102 maintains stability under physiological conditions but may undergo hydrolysis under extreme pH levels or prolonged exposure to moisture .
Mechanism of Action

Process and Data

The mechanism by which ABT-102 exerts its pharmacological effects involves:

  1. Receptor Binding: ABT-102 selectively binds to the transient receptor potential vanilloid 1 channel, inhibiting its activation.
  2. Inhibition of Pain Signaling: By blocking this receptor, ABT-102 reduces calcium influx into neurons, thereby diminishing pain signal transmission.
  3. Pharmacokinetics: Studies have shown that ABT-102 exhibits dose-linear pharmacokinetics, with a half-life ranging from 7 to 11 hours, allowing for effective dosing regimens in clinical applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ABT-102 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form, facilitating oral administration.
  • Stability: Exhibits good stability under standard storage conditions but requires protection from moisture.

These properties are crucial for ensuring the efficacy and safety of ABT-102 in therapeutic applications .

Applications

Scientific Uses

ABT-102 is primarily researched for its potential applications in:

  1. Pain Management: As a selective antagonist of the transient receptor potential vanilloid 1 channel, it shows promise in treating chronic pain conditions such as neuropathic pain and inflammatory pain syndromes.
  2. Neurodegenerative Disorders: Preliminary studies suggest it may have utility in managing symptoms associated with neurodegenerative diseases due to its effects on pain pathways .
  3. Pharmaceutical Development: Ongoing research focuses on optimizing formulations for enhanced bioavailability and therapeutic effectiveness.

These applications highlight the compound's significance within medicinal chemistry and pharmacology, paving the way for further clinical investigations into its therapeutic potential .

Target Validation and Therapeutic Rationale of TRPV1 Modulation

TRPV1 as a Pain Pathway Target

Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a molecular integrator of multiple noxious stimuli, including capsaicin, heat (>43°C), protons (low pH), and endogenous lipid mediators (e.g., anandamide). Activation of TRPV1 triggers calcium influx, leading to neuronal depolarization and pain signal transmission to the central nervous system. TRPV1 is upregulated in chronic inflammatory, neuropathic, and cancer-associated pain conditions, making it a prime target for analgesic drug development [1] [3]. Structurally, TRPV1 is a homotetrameric channel with each subunit containing six transmembrane domains (S1–S6). Key ligand-binding sites include:

  • Vanilloid-binding pocket (VBP): A hydrophobic cavity formed by residues Tyr512, Ser513, Thr551, and Glu571 (human sequence), which accommodates capsaicin-like ligands in a "tail-up, head-down" orientation.
  • Proton-sensing domain: Localized extracellularly between S5 and S6, with Glu600 and Glu648 residues critical for acid-mediated activation.
  • Heat-sensing regions: Conformational changes in the outer pore-turret domain mediate thermosensation [3] [1].

Table 1: TRPV1 Activation Mechanisms and Functional Consequences

Activation StimulusBinding DomainBiological Consequence
Capsaicin/vanilloidsVanilloid-binding pocketNeurogenic inflammation, pain
Protons (pH <6)Extracellular S5-S6 loopInflammatory pain sensitization
Heat (>43°C)Pore-turret domainThermal hyperalgesia
Endovanilloids (e.g., NADA)Cytoplasmic S1-S4 domainModulated pain signaling

ABT-102's TRPV1 Antagonism

Pharmacological Profile

ABT-102 (HCl salt) is a potent and selective small-molecule TRPV1 antagonist with high affinity for the vanilloid-binding pocket. It competitively inhibits channel activation by capsaicin (IC₅₀ ~1–5 nM) and demonstrates robust activity against proton-induced activation (IC₅₀ ~10–50 nM). Its selectivity profile shows negligible activity at related TRP channels (e.g., TRPA1, TRPM8) or other pain-relevant receptors (e.g., opioid, cannabinoid) [1] [3]. Molecular docking studies reveal that ABT-102 forms critical interactions with TRPV1 residues:

  • Hydrogen bonding with Thr551 and Glu571.
  • Hydrophobic interactions with Tyr512 and Leu669.These interactions stabilize the channel’s closed state, preventing cation influx and subsequent nociceptive signaling [3].

Modality-Specific Mechanism

Unlike first-generation polymodal TRPV1 antagonists (e.g., AMG7905), which indiscriminately block all activation modes, ABT-102 exhibits differential antagonism:

  • Potent inhibition of capsaicin- and proton-mediated activation.
  • Partial inhibition of heat-mediated activation (retaining basal thermosensation).This modality selectivity is critical for minimizing on-target thermoregulatory side effects. While antagonists blocking proton activation cause hyperthermia (disinhibiting cold defenses), those potentiating proton sensitivity (e.g., A-1165901) induce hypothermia. ABT-102’s balanced profile mitigates both extremes [2] [1].

Table 2: ABT-102 Efficacy in Preclinical Pain Models

Pain ModelInduction MethodABT-102 EffectKey Endpoint
Inflammatory painCarrageenan/CFA↓ Spontaneous pain behaviorsWeight-bearing asymmetry reversal
Post-operative painPlantar incision↓ Thermal/mechanical allodyniaPaw withdrawal threshold ↑
Osteoarthritic painMIA-induced arthritis↓ Joint hyperalgesiaGait normalization
Bone cancer painFemoral tumor implantation↓ Spontaneous flinchingLimb use score improvement

Therapeutic Applications of TRPV1 Antagonism

Disease-Specific Evidence

ABT-102 demonstrates broad-spectrum efficacy across pain states with distinct etiologies:

  • Osteoarthritic pain: In monoiodoacetate (MIA)-induced arthritis models, ABT-102 (0.1–1 mg/kg, BID) reversed joint hyperalgesia and improved weight-bearing asymmetry. Efficacy exceeded NSAIDs (e.g., diclofenac) and was comparable to opioids, without respiratory depression risks [1].
  • Bone cancer pain: In a femoral tumor model, ABT-102 attenuated spontaneous flinching and limb-use deficits by >70%. Mechanistically, it blocked TRPV1 upregulation in dorsal root ganglia induced by tumor-derived protons (acidosis) and inflammatory mediators (e.g., NGF) [1].
  • Neuropathic pain: Although not a primary focus in the available data, ABT-102’s inhibition of proton sensitization suggests utility in chemotherapy-induced neuropathy (e.g., paclitaxel) where tissue acidosis occurs [3].

Enhanced Analgesia with Repeated Dosing

A hallmark feature of ABT-102 is its increasing analgesic efficacy upon chronic administration (5–12 days), contrasting with opioid tolerance. In bone cancer and osteoarthritis models, twice-daily dosing enhanced pain inhibition by 40–60% compared to single-dose regimens. This occurs without plasma or brain accumulation, suggesting pharmacodynamic adaptations such as:

  • Desensitization of TRPV1-expressing sensory nerves.
  • Reduced expression of proalgesic mediators (e.g., substance P, CGRP).Concurrently, ABT-102-induced hyperthermia (transient +1.5°C after single dose) attenuates completely after 2–3 days of repeated dosing due to tachyphylaxis of thermoregulatory responses [1] [2].

Table 3: Comparative Profile of TRPV1 Antagonists in Development

CompoundModality SelectivityAnalgesic EfficacyThermoregulatory Effect
ABT-102Capsaicin/proton inhibition++++ (Enhanced on repeat dosing)Transient hyperthermia (tolerates)
AMG7905Capsaicin inhibition only++Hypothermia (on-target)
A-425619Capsaicin/proton inhibition+++Hyperthermia (sustained)
5′-I-RTXPartial agonist+Hypothermia (agonist-like)

Implications for TRPV1 Drug Design

ABT-102’s pharmacological profile underscores key principles for next-generation TRPV1 antagonists:

  • Modality-specificity: Antagonists preserving proton-sensing functions avoid hypothermia (e.g., via VBP-selective binding), while those partially allowing heat activation prevent noxious heat perception loss [2] [3].
  • Ligand-receptor interactions: Hydrogen bonding with Thr551/Glu571 and hydrophobic contacts with Tyr512/Leu669 are essential for high-affinity competitive antagonism. Modifying urea linker chemistry (in ABT-102 analogs) optimizes target residence time [3].
  • Functional plasticity: Chronic TRPV1 blockade induces beneficial neural adaptations (e.g., reduced central sensitization), enabling enhanced analgesia without pharmacokinetic accumulation—a unique advantage over opioids or NSAIDs [1].

Properties

Product Name

ABT-102 (HCl salt)

IUPAC Name

1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indol-4-yl)urea;hydrochloride

Molecular Formula

C22H26ClN3O

Molecular Weight

383.9 g/mol

InChI

InChI=1S/C22H25N3O.ClH/c1-22(2,3)15-8-9-16-14(13-15)7-10-20(16)25-21(26)24-19-6-4-5-18-17(19)11-12-23-18;/h4-6,8-9,11-13,20,23H,7,10H2,1-3H3,(H2,24,25,26);1H

InChI Key

UYRSGHYUADZCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=CN4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.